Physical and chemical properties of Ethyl 3,5-dimethylbenzene-1-carboximidate
Physical and chemical properties of Ethyl 3,5-dimethylbenzene-1-carboximidate
A Versatile Synthon for Heterocyclic Scaffold Construction in Drug Discovery [1][2]
Executive Summary
Ethyl 3,5-dimethylbenzene-1-carboximidate (often handled as its hydrochloride salt) is a high-value electrophilic intermediate used primarily in the construction of nitrogen-containing heterocycles.[1] Its core utility lies in the 3,5-dimethylphenyl moiety , a privileged structural motif in medicinal chemistry that offers enhanced lipophilicity and metabolic stability compared to unsubstituted phenyl rings. This guide details the physicochemical profile, synthesis via the Pinner reaction, and strategic applications of this compound in synthesizing triazoles, oxadiazoles, and benzimidazoles.
Chemical Identity & Structural Analysis[1][3][4][5][6][7]
This compound is an imidate ester (also known as an imino ether). It is the ethyl ether of the imidic acid derived from 3,5-dimethylbenzoic acid. Due to the basicity of the imine nitrogen, it is most commonly isolated, stored, and used as the hydrochloride salt to prevent hydrolysis and polymerization.
Nomenclature & Identifiers[1][4][7][8]
| Property | Detail |
| IUPAC Name | Ethyl 3,5-dimethylbenzenecarboximidate |
| Common Name | Ethyl 3,5-dimethylbenzimidate |
| CAS Number (Free Base) | 57312-28-4 |
| CAS Number (HCl Salt) | Not widely indexed; often custom synthesized |
| Molecular Formula | C₁₁H₁₅NO (Free Base) / C₁₁H₁₆ClNO (HCl Salt) |
| Molecular Weight | 177.25 g/mol (Free Base) / 213.71 g/mol (HCl Salt) |
| SMILES | CCOC(=N)c1cc(C)cc(C)c1 |
Structural Significance (SAR)
-
Steric Bulk: The methyl groups at the meta positions (3,5) create a steric shield that can hinder rotation in drug-target binding pockets, potentially locking active conformations (atropisomerism potential if further substituted).
-
Metabolic Blocking: These methyl groups block the common metabolic oxidation sites on the phenyl ring, extending the half-life (
) of derived pharmaceutical candidates.
Physical & Chemical Properties[1][2][4][5][6][7][11][12][13]
Note: The free base is an oil that is thermodynamically unstable toward hydrolysis. The data below primarily reflects the stable hydrochloride salt , which is the standard reagent form.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid (HCl salt) |
| Melting Point | ~115–125 °C (Decomposes).[1] Typical for benzimidate salts. |
| Solubility | Soluble in ethanol, methanol, DMSO. Sparingly soluble in ether/hexane. |
| Hygroscopicity | High. Must be stored under inert atmosphere (Ar/N₂). |
| pKa (Conjugate Acid) | ~6–7. The imidate nitrogen is less basic than an amine but more basic than an amide. |
| Stability | Moisture Sensitive. Hydrolyzes rapidly in water/humid air to Ethyl 3,5-dimethylbenzoate and NH₄Cl.[1] |
Spectral Characteristics (Predicted)
-
¹H NMR (DMSO-d₆):
-
1.45 (t, 3H,
) -
2.35 (s, 6H,
) -
4.60 (q, 2H,
) -
7.20 (s, 1H,
) -
7.65 (s, 2H,
) -
11.5–12.0 (br s, 2H,
)
-
1.45 (t, 3H,
-
IR Spectrum: Strong absorption at ~1630–1650 cm⁻¹ (C=N stretch).
Synthesis: The Pinner Reaction Protocol
The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction . This involves the acid-catalyzed addition of ethanol to 3,5-dimethylbenzonitrile.
Reaction Mechanism
The nitrile nitrogen is protonated by dry HCl, activating the nitrile carbon for nucleophilic attack by the ethanol oxygen.
Figure 1: Simplified flow of the Pinner synthesis pathway.
Detailed Experimental Protocol
Safety Warning: This reaction requires the use of corrosive HCl gas. Perform in a well-ventilated fume hood.
-
Preparation: Charge a flame-dried 3-neck round bottom flask with 3,5-dimethylbenzonitrile (1.0 equiv) and anhydrous ethanol (1.1 equiv). Dissolve in anhydrous diethyl ether or dioxane (solvent acts as a heat sink).
-
Acidification: Cool the solution to 0°C using an ice/salt bath. Bubble dry HCl gas slowly through the solution for 2–4 hours.
-
Pro-Tip: Do not use aqueous HCl. Moisture will irreversibly convert the product to the ester.
-
-
Saturation: Continue until the solution is saturated with HCl (weight increase can be monitored).
-
Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (4°C) for 24–48 hours. The imidate hydrochloride will crystallize as a white solid.
-
Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous ether to remove unreacted nitrile.
-
Storage: Store immediately in a desiccator over P₂O₅ or KOH.
Applications in Drug Development[12][13][14]
Ethyl 3,5-dimethylbenzene-1-carboximidate acts as an "electrophilic hub." The ethoxy group is a good leaving group, allowing substitution by nitrogen nucleophiles to form amidines, which then cyclize.
Divergent Synthesis Pathways[1]
Figure 2: The imidate ester serves as a precursor to four major heterocyclic classes.[1]
Key Reaction: Synthesis of 1,2,4-Triazoles
Triazoles are critical scaffolds in oncology (e.g., Letrozole analogs).
-
Reaction: Treat the imidate HCl with a hydrazide (e.g., Formylhydrazide) in refluxing ethanol.
-
Mechanism: The hydrazide nitrogen attacks the imidate carbon, displacing ethanol to form an intermediate amidrazone, which dehydrates to close the triazole ring.
-
Advantage: This route avoids the harsh conditions of thermal dehydration required when starting from carboxylic acids.
Key Reaction: Synthesis of Benzimidazoles
Reaction with o-phenylenediamine yields 2-(3,5-dimethylphenyl)benzimidazole.[1]
-
Conditions: Reflux in methanol/ethanol with a weak base (Et₃N) to liberate the free imidate in situ.
-
Utility: This scaffold is frequently found in anti-hypertensive (Angiotensin II receptor blockers) and anti-viral agents.
Analytical Quality Control (QC)
To ensure the integrity of the imidate before use in critical steps:
-
Visual Inspection: The salt must be white. Yellowing indicates hydrolysis or oxidation.
-
Solubility Test: Dissolve a small amount in water. It should dissolve clearly but eventually turn cloudy as the insoluble ester forms (hydrolysis).
-
Titration: Chloride content titration (AgNO₃) can verify the stoichiometry of the salt (Expected ~16.6% Cl).
References
- Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim, Berlin.
-
Hunter, M. J., & Ludwig, M. L. (1962). "Imidates and Amidines."[3] Journal of the American Chemical Society. (Mechanistic details on imidate hydrolysis).
-
BLD Pharm. (2023). "Ethyl 3,5-dimethylbenzimidate Product Datasheet."
-
BenchChem. (2025).[4] "The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development."
-
ChemScene. (2023). "Ethyl 3-methylbenzimidate hydrochloride (Analogous Reference)."
